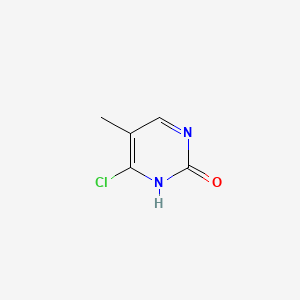

6-Chloro-5-methylpyrimidin-2(1H)-one

Description

6-Chloro-5-methylpyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with chlorine at position 6 and a methyl group at position 3. Pyrimidinones are critical in medicinal chemistry due to their structural versatility and bioactivity.

Properties

CAS No. |

101080-24-4 |

|---|---|

Molecular Formula |

C5H5ClN2O |

Molecular Weight |

144.558 |

IUPAC Name |

6-chloro-5-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H5ClN2O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H,7,8,9) |

InChI Key |

VONSXWIKHHTSCS-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=O)N=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 5-Chloropyrimidin-2(1H)-one hydrochloride (CAS 42748-90-3)

- Structure : Chlorine at position 5 and a hydroxyl group at position 2.

- Key Differences : Lacks the methyl group at position 5, altering steric and electronic profiles.

- Applications : Used as a precursor in nucleoside analog synthesis. Higher polarity due to the hydrochloride salt enhances solubility .

(b) 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (CAS 20551-31-9)

- Structure : Chlorine at position 5, methyl at position 6, and a phenyl group at position 2.

(c) 6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one (CAS 6623-80-9)

- Structure: Amino group at position 6 and methylsulfanyl at position 4.

- Key Differences: The amino group enhances hydrogen-bonding capacity, while methylsulfanyl introduces sulfur-based reactivity. This compound is prioritized in antimetabolite drug development .

Physicochemical and Spectral Comparisons

Table 1: Physical Properties of Selected Pyrimidinones

Key Observations:

- Substituent Impact: Chlorine and methyl groups in this compound likely reduce solubility compared to hydroxyl or amino-substituted analogs.

- Spectral Trends: IR stretches for C=O (1748 cm⁻¹) and OH/NH (3470–3537 cm⁻¹) are consistent across pyrimidinones. Methyl groups in NMR appear as singlets near δ 1.8–2.5 .

(a) Dihydropyrimidin-2(1H)-ones

- Structure: Saturated pyrimidinone ring with diverse substituents.

- Bioactivity : Antimicrobial, anticancer, and anti-inflammatory properties. The saturated ring enhances conformational flexibility, improving target binding .

- Contrast : this compound’s unsaturated ring may limit flexibility but increase aromatic interactions in enzyme active sites.

(b) Thieno[2,3-d]pyrimidin-6(5H)-one Derivatives

- Structure : Fused thiophene ring enhances planar rigidity.

- Bioactivity: Demonstrated kinase inhibition (e.g., EGFR). The thiophene moiety improves metabolic stability compared to simpler pyrimidinones .

(c) 2,3-Dihydroquinazolin-4(1H)-ones

- Structure : Bicyclic system with a ketone group.

- Bioactivity: SIRT1 inhibition (e.g., MHY2251). The dihydroquinazolinone scaffold offers a larger surface area for protein interactions compared to monocyclic pyrimidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.